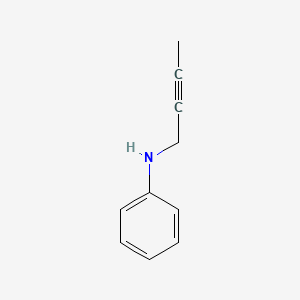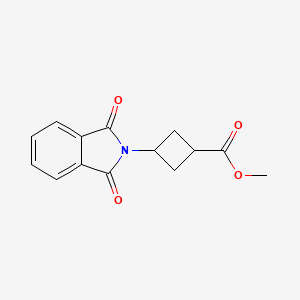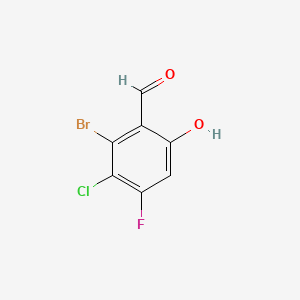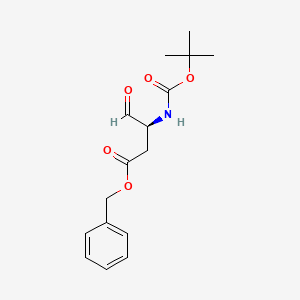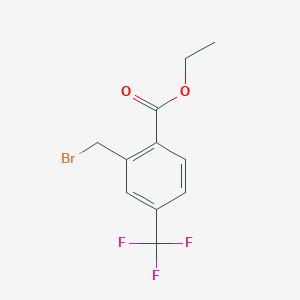
2-Bromomethyl-4-trifluoromethyl-benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound that features a bromomethyl group and a trifluoromethyl group attached to a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate typically involves the bromination of ethyl 2-methyl-4-(trifluoromethyl)benzoate. This reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic bromide can be oxidized to the corresponding benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
科学的研究の応用
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are important in pharmaceuticals and agrochemicals.
Biology: Potential use in the development of biologically active compounds due to its ability to undergo various chemical transformations.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Used in the production of materials with unique properties, such as fluorinated polymers and surfactants.
作用機序
The mechanism of action of ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the benzylic carbon. In oxidation reactions, the benzylic bromide is converted to a benzoic acid derivative through the formation of a benzylic radical intermediate.
類似化合物との比較
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:
Ethyl 2-(bromomethyl)benzoate: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and reactivity.
Ethyl 4-(trifluoromethyl)benzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-(chloromethyl)-4-(trifluoromethyl)benzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.
Ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H10BrF3O2 |
|---|---|
分子量 |
311.09 g/mol |
IUPAC名 |
ethyl 2-(bromomethyl)-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H10BrF3O2/c1-2-17-10(16)9-4-3-8(11(13,14)15)5-7(9)6-12/h3-5H,2,6H2,1H3 |
InChIキー |
XUFGCWBIBUZMJE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


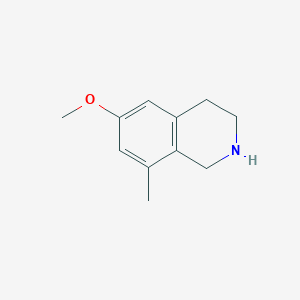

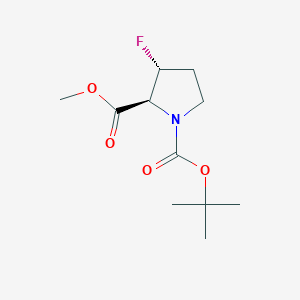
![methyl (3R)-3-amino-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]propanoate](/img/structure/B13905174.png)
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
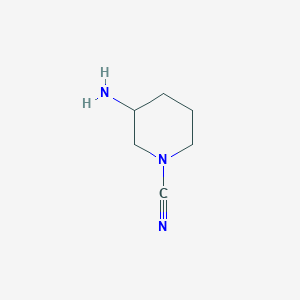
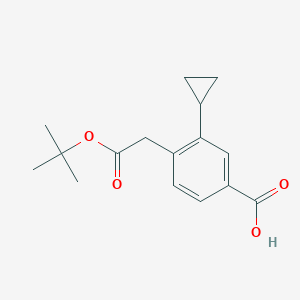
![4-[(E)-5,6-Dihydro-2,3'-bipyridin-3(4H)-ylidenemethyl]-3-methoxyphenol](/img/structure/B13905203.png)
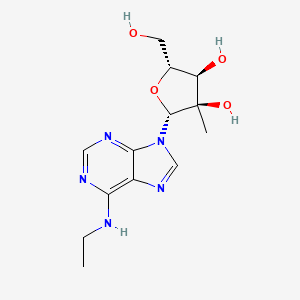
![tert-butylN-[5,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexyl]-N-methoxycarbamate](/img/structure/B13905217.png)
